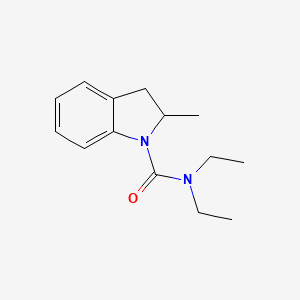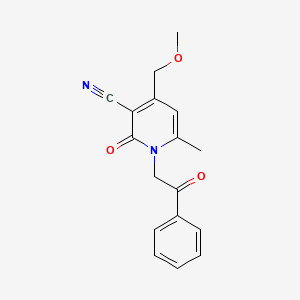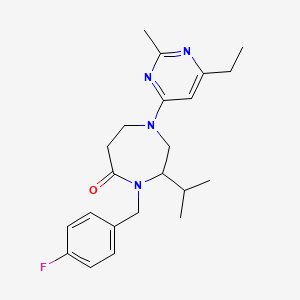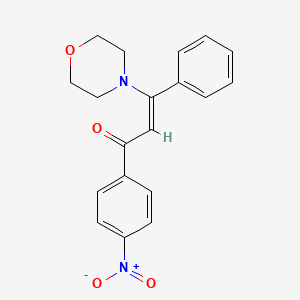
N,N-diethyl-2-methyl-1-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-methyl-1-indolinecarboxamide, also known as DEET, is a widely used insect repellent. It is the most effective and commonly used insect repellent in the world. DEET is a colorless and odorless liquid that is used to repel a variety of insects, including mosquitoes, ticks, and fleas. The chemical structure of DEET is C12H17NO, and it was first synthesized in 1953 by the United States Department of Agriculture.
作用机制
The exact mechanism of action of N,N-diethyl-2-methyl-1-indolinecarboxamide is not fully understood. It is believed that N,N-diethyl-2-methyl-1-indolinecarboxamide works by masking the scent of the host, making it difficult for insects to locate and feed on the host. N,N-diethyl-2-methyl-1-indolinecarboxamide may also interfere with the insect's ability to detect the host's carbon dioxide emissions, which are used by insects to locate their prey.
Biochemical and Physiological Effects:
N,N-diethyl-2-methyl-1-indolinecarboxamide has been shown to have a low toxicity profile in humans. The chemical is rapidly absorbed through the skin and metabolized in the liver. N,N-diethyl-2-methyl-1-indolinecarboxamide is excreted in the urine within 24 hours of application. N,N-diethyl-2-methyl-1-indolinecarboxamide has been shown to have a low potential for skin irritation and sensitization in humans.
实验室实验的优点和局限性
N,N-diethyl-2-methyl-1-indolinecarboxamide is a highly effective insect repellent that can be used to study the behavior and ecology of insects. It is relatively safe for use in humans and has a low potential for toxicity. However, N,N-diethyl-2-methyl-1-indolinecarboxamide can be expensive to purchase and may not be suitable for all types of experiments. N,N-diethyl-2-methyl-1-indolinecarboxamide may also interfere with the behavior of insects, making it difficult to study their natural behavior.
未来方向
There are many potential future directions for research on N,N-diethyl-2-methyl-1-indolinecarboxamide. One area of research is the development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-2-methyl-1-indolinecarboxamide. Another area of research is the study of the ecological effects of N,N-diethyl-2-methyl-1-indolinecarboxamide on insect populations and the environment. Additionally, more research is needed to fully understand the mechanism of action of N,N-diethyl-2-methyl-1-indolinecarboxamide and how it affects the behavior and physiology of insects.
合成方法
N,N-diethyl-2-methyl-1-indolinecarboxamide is synthesized by reacting N,N-diethyl-m-toluamide (N,N-diethyl-2-methyl-1-indolinecarboxamideM) with thionyl chloride. The reaction produces N,N-diethyl-2-methyl-1-indolinecarboxamide and hydrogen chloride gas. The resulting N,N-diethyl-2-methyl-1-indolinecarboxamide is then purified and distilled to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N,N-diethyl-2-methyl-1-indolinecarboxamide is widely used in scientific research as an insect repellent. It is used to study the behavior and ecology of insects, as well as to control insect populations. N,N-diethyl-2-methyl-1-indolinecarboxamide is also used in the development of new insect repellents and insecticides. The chemical has been extensively studied for its effectiveness in repelling a variety of insects, and its safety for use in humans.
属性
IUPAC Name |
N,N-diethyl-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-4-15(5-2)14(17)16-11(3)10-12-8-6-7-9-13(12)16/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGKQPHLXCSJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5374795.png)

![3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5374812.png)
![N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B5374821.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374827.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5374841.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5374843.png)
![5-[4-(allyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374850.png)
![methyl 4-[3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5374857.png)

![(3S*,4R*)-1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5374877.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374881.png)

![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5374889.png)